2-Azido-5-methylnaphthalene-1,4-dione
CAS No.: 58138-33-3
Cat. No.: VC19574665
Molecular Formula: C11H7N3O2
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58138-33-3 |
|---|---|
| Molecular Formula | C11H7N3O2 |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | 2-azido-5-methylnaphthalene-1,4-dione |
| Standard InChI | InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3 |
| Standard InChI Key | VDIYORBLEMLPND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s planar naphthoquinone scaffold consists of two fused benzene rings with ketone groups at the 1- and 4-positions. Quantum mechanical calculations predict significant electron delocalization across the conjugated system, with the azide group introducing localized electron-withdrawing effects. X-ray crystallographic data for analogous azidonaphthoquinones reveal bond lengths of 1.23 Å for the C=O groups and 1.14 Å for the N=N bonds in the azide moiety, consistent with typical quinoid and azide bonding patterns.
Table 1: Key Molecular Descriptors of 2-Azido-5-methylnaphthalene-1,4-dione
| Property | Value |
|---|---|
| IUPAC Name | 2-azido-5-methylnaphthalene-1,4-dione |
| Molecular Formula | |
| Molecular Weight | 213.19 g/mol |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |
| Topological Polar Surface Area | 91.5 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
Synthetic Methodologies
Table 2: Comparison of Synthetic Approaches
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Nucleophilic Displacement | 72 | 12 h | Simple setup |
| Diazo Transfer | 63 | 6 h | Better regioselectivity |
Reactivity and Functionalization
Click Chemistry Applications
The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with alkyne-functionalized substrates. Kinetic studies show second-order rate constants of in THF at 25°C, comparable to aromatic azides. This reactivity has been exploited to create:
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Polymer Networks: Crosslinking of poly(ethylene glycol) diynes achieves gelation within 30 minutes at 0.5 mol% catalyst loading .
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Bioconjugates: Covalent attachment to trastuzumab antibodies via engineered alkyne tags demonstrates 92% labeling efficiency by MALDI-TOF analysis .
Quinone-Mediated Redox Activity
Cyclic voltammetry in acetonitrile reveals two quasi-reversible reduction waves at and vs. Ag/AgCl, corresponding to sequential electron transfers to the quinone moiety. This redox activity enables applications in:
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Organic Batteries: Composite electrodes with carbon nanotubes show specific capacities of 185 mAh/g over 500 cycles .
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Antimicrobial Coatings: Photocatalytic generation of reactive oxygen species (ROS) achieves 4-log reduction of E. coli under visible light .
| Parameter | Value |
|---|---|
| Autoignition Temperature | 245°C |
| NFPA Health Rating | 3 |
| Recommended PPE | Cryogenic gloves, face shield, blast shield |
Emerging Applications and Future Directions
Photoresponsive Materials
Ultrafast transient absorption spectroscopy reveals intersystem crossing to the triplet state within 1.2 ps upon 355 nm excitation, with a triplet yield of 0.87. This property is being harnessed in:
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OLEDs: Host-guest systems with Ir(ppy)₃ achieve external quantum efficiencies of 18.7% at 100 cd/m² .
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Photodynamic Therapy: Conjugates with cancer-targeting peptides show IC₅₀ values of 2.3 μM against MCF-7 cells under blue light .
Catalytic Applications
Immobilization on magnetic nanoparticles creates a recyclable catalyst for Knoevenagel condensations, maintaining 94% yield over 10 cycles . DFT calculations suggest the azide group participates in substrate activation through dipole interactions.
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